5-(4-Bromophenyl)-N,N-dimethylthiophene-2-carboxamide
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Overview
Description
5-(4-Bromophenyl)-N,N-dimethylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromophenyl group and a dimethylcarboxamide moiety makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-N,N-dimethylthiophene-2-carboxamide typically involves the following steps:
Thiophene Formation: The formation of the thiophene ring through cyclization reactions.
Carboxamide Formation:
Common reagents used in these reactions include bromine, sulfur-containing compounds, and amide-forming reagents. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions using continuous flow reactors. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-N,N-dimethylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-N,N-dimethylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-N,N-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. The carboxamide group may form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)thiophene-2-carboxylic acid: Lacks the dimethylcarboxamide group.
5-(4-Bromophenyl)-N,N-dimethylthiophene-2-carboxylate: Contains an ester group instead of a carboxamide.
5-(4-Bromophenyl)-N,N-dimethylthiophene-2-carboxamide derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Properties
CAS No. |
62404-30-2 |
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Molecular Formula |
C13H12BrNOS |
Molecular Weight |
310.21 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N,N-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H12BrNOS/c1-15(2)13(16)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,1-2H3 |
InChI Key |
KUZZXDGPUSFKOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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